molecular formula C23H44O4 B8559110 Dimethyl henicosanedioate

Dimethyl henicosanedioate

Cat. No. B8559110
M. Wt: 384.6 g/mol
InChI Key: XETAJNHBVWJVTA-UHFFFAOYSA-N
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Patent
US08604227B2

Procedure details

210 ml of crude methyl oleate are reacted with 2.4 mol % of catalyst, in this example Pd/bis(di-tert-butylphosphinomethyl)benzene, in 770 ml of methanol and in the presence of 45 mol % of methanesulfonic acid at a temperature of 80° C. and a CO partial pressure of 30 000 hPa in a reaction time of 22 hours with constant stirring to give the alpha,omega-dicarboxylic diester, here 1,19-nonadecanedicarboxylic dimethyl ester. The catalyst was preformed in the same way as under example 1. The crude diester is purified as described under example 1. The yield is 76%, based on methyl oleate.
Quantity
210 mL
Type
reactant
Reaction Step One
[Compound]
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
770 mL
Type
solvent
Reaction Step Three
Name
Pd bis(di-tert-butylphosphinomethyl)benzene
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:20][CH3:21])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].CS(O)(=O)=O>CO.[Pd].C(P(CC1C=CC=CC=1CP(C(C)(C)C)C(C)(C)C)C(C)(C)C)(C)(C)C>[CH3:21][O:20][C:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:3][CH2:2][C:1]([O:20][CH3:21])=[O:19])=[O:19] |f:3.4|

Inputs

Step One
Name
Quantity
210 mL
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)OC
Step Two
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
30
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
770 mL
Type
solvent
Smiles
CO
Name
Pd bis(di-tert-butylphosphinomethyl)benzene
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].C(C)(C)(C)P(C(C)(C)C)CC1=C(C=CC=C1)CP(C(C)(C)C)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(=O)CCCCCCCCCCCCCCCCCCCC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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